REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH:16]=[CH:15][C:14](NC2C=CC(N)=CC=2)=[CH:13][CH:12]=1.Cl.Cl.N1C2C(=CC=CC=2)C=[CH:29][C:28]=1C1C=CC(N)=CC=1.C(OC([NH:51]C1C=CC(B(O)O)=CC=1)=O)(C)(C)C.C(N(CC)CC)C>C(Cl)Cl.CC([O-])=O.CC([O-])=O.[Cu+2]>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]#[C:16][C:15]1[CH:14]=[CH:13][C:12]([NH2:51])=[CH:29][CH:28]=1 |f:1.2.3,7.8.9|
|
Name
|
N-(4-(Quinolin-2-yl)phenyl)benzene-1,4-diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)C1=CC=C(C=C1)NC1=CC=C(C=C1)N
|
Name
|
4-(quinolin-2-yl)aniline dihydrochloride
|
Quantity
|
7.6 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N1=C(C=CC2=CC=CC=C12)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
12.4 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
0.036 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.8 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Cu+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)C#CC1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |